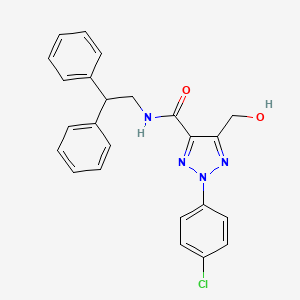
2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group, often using a palladium-catalyzed coupling reaction.
Addition of the Diphenylethyl Group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential as an anti-cancer agent.
- Investigated for its use in the treatment of fungal infections.
Industry
- Used in the development of new materials with specific properties.
- Studied for its potential use in agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Triazole derivatives with different substituents.
- Other chlorophenyl-containing compounds.
- Diphenylethyl derivatives.
Uniqueness
- The combination of the triazole ring with the chlorophenyl and diphenylethyl groups provides unique chemical and biological properties.
- The hydroxymethyl group adds additional reactivity and potential for further functionalization.
Propiedades
Fórmula molecular |
C24H21ClN4O2 |
|---|---|
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H21ClN4O2/c25-19-11-13-20(14-12-19)29-27-22(16-30)23(28-29)24(31)26-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21,30H,15-16H2,(H,26,31) |
Clave InChI |
ISVPKYGREOAZAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















